

Pyrrole-d5: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Pyrrole-d5

Cat. No.: B099909

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An in-depth guide to the procurement, handling, and application of **Pyrrole-d5**, a deuterated stable isotope-labeled compound essential for advanced analytical and metabolic research.

This technical guide provides a comprehensive overview of **Pyrrole-d5**, including its suppliers, purchasing information, key technical data, and detailed experimental protocols for its application in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who utilize stable isotope-labeled compounds for quantitative analysis and metabolic studies.

Sourcing and Procurement of Pyrrole-d5

Pyrrole-d5 is available from several reputable chemical suppliers specializing in stable isotope-labeled compounds. Researchers can procure this product directly from the manufacturers or through their authorized distributors. When purchasing, it is crucial to obtain the Certificate of Analysis (CoA) to verify the isotopic and chemical purity of the lot.

Below is a summary of prominent suppliers and their publicly available information. Pricing is subject to change and may require a formal quote.

Supplier	Product Number (Example)	Isotopic Purity (Typical)	Chemical Purity (Typical)	Available Quantities
Sigma-Aldrich (Merck)	344389	98 atom % D[1] [2]	99% (CP)[2]	1 g
CDN Isotopes	D-3399	98 atom % D[3]	Not specified	0.5 g, 1 g[3]
Cambridge Isotope Laboratories, Inc. (CIL)	DLM-3192-5	98%	98%	5 g
Eurisotop (a subsidiary of CIL)	DLM-3192-1 / DLM-3192-5	98%[4]	98%[4]	1 g, 5 g[4]
Santa Cruz Biotechnology, Inc.	sc-225433	Not specified	Not specified	Inquire
Alfa Chemistry	ACM18430858	98 atom % D[5]	Not specified	Inquire
Capot Chemical	219T47	Not specified	≥ 98%	Inquire

Technical Data and Physical Properties

Accurate technical data is paramount for the successful application of **Pyrrole-d5** in experimental settings. The following table summarizes its key chemical and physical properties.

Property	Value	Source(s)
CAS Number	18430-85-8	[1] [2] [3] [5] [6]
Molecular Formula	C ₄ D ₅ N	[5] [6]
Molecular Weight	72.12 g/mol	[1] [2] [3] [5] [6]
Synonyms	1H-Pyrrole-1,2,3,4,5-d ₅ , Pentadeuteriopyrrole, Divinylenimine-d ₅	[1] [3] [6]
Appearance	Colorless to light yellow liquid	
Melting Point	-23 °C	[2]
Boiling Point	131 °C	[2]
Density	1.115 g/mL at 25 °C	[2]
Refractive Index (n _{20/D})	1.5072	[2]
Storage Temperature	2-8°C, Protect from light	[2]

Safety, Handling, and Storage

Pyrrole-d₅ is a flammable and toxic compound that requires careful handling in a well-ventilated laboratory environment, preferably within a fume hood.[\[3\]](#) Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

Hazard Identification:[\[1\]](#)[\[2\]](#)

- GHS Pictograms: Flame, Skull and crossbones, Corrosion
- Signal Word: Danger
- Hazard Statements: H226 (Flammable liquid and vapor), H301 (Toxic if swallowed), H318 (Causes serious eye damage), H332 (Harmful if inhaled)

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2] It is recommended to store under an inert atmosphere to prevent degradation. For long-term stability, storage at 2-8°C is advised.[2]

Experimental Protocols and Applications

The primary application of **Pyrrole-d5** is as an internal standard in quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Its five deuterium atoms provide a distinct mass shift from the unlabeled analogue, allowing for precise and accurate quantification by correcting for variations in sample preparation and instrument response.

While a specific, detailed protocol for **Pyrrole-d5** is not readily available in public literature, the following is a representative methodology for the use of a deuterated internal standard in a quantitative LC-MS/MS assay, adapted from protocols for similar deuterated compounds.

General Protocol for Use as an Internal Standard in LC-MS/MS

This protocol outlines the general steps for using **Pyrrole-d5** as an internal standard for the quantification of unlabeled pyrrole or related analytes in a biological matrix.

1. Preparation of Stock and Working Solutions:

- Stock Solution (e.g., 1 mg/mL): Accurately weigh a precise amount of **Pyrrole-d5** and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) in a Class A volumetric flask.
- Working Solution (e.g., 100 ng/mL): Perform serial dilutions of the stock solution with the appropriate solvent to achieve the desired concentration for spiking into samples. The optimal concentration of the internal standard should be determined experimentally but is often in the mid-range of the calibration curve of the analyte.

2. Sample Preparation (Protein Precipitation Example):

- To 100 µL of the biological sample (e.g., plasma, urine) in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the **Pyrrole-d5** working solution.

- Vortex briefly to mix.
- Add 300 μ L of cold acetonitrile to precipitate proteins.
- Vortex vigorously for 1-2 minutes.
- Centrifuge at $>10,000 \times g$ for 10 minutes to pellet the precipitated proteins.
- Carefully transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at ambient or slightly elevated temperature.
- Reconstitute the dried residue in a known volume (e.g., 100 μ L) of the mobile phase used for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):
 - Column: A C18 reversed-phase column is commonly used for small molecules like pyrrole.
 - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a typical starting point.
 - Flow Rate: Dependent on the column dimensions, typically 0.2-0.5 mL/min.
 - Injection Volume: 5-10 μ L.
- Mass Spectrometry (MS):
 - Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for pyrrole.
 - Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification.
 - MRM Transitions:
 - Pyrrole (Analyte): Determine the precursor ion (e.g., $[M+H]^+$) and a stable product ion.

- **Pyrrole-d5** (Internal Standard): The precursor ion will be $[M+5+H]^+$. A corresponding stable product ion should be selected. The fragmentation of the deuterated and non-deuterated compounds should be analogous.

4. Data Analysis and Quantification:

- Integrate the peak areas for both the analyte and the internal standard.
- Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
- Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte for a series of calibration standards.
- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

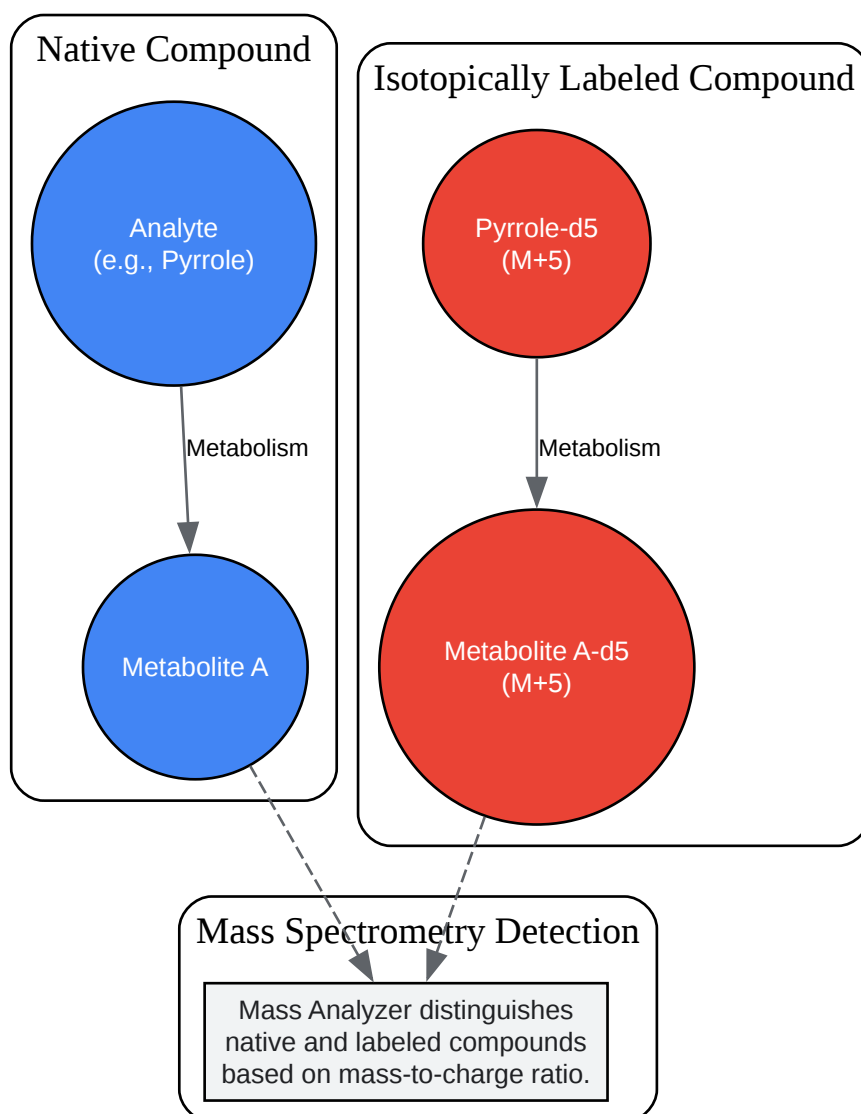
Visualized Workflows and Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate key workflows and concepts related to the use of **Pyrrole-d5**.



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Workflow for quantitative analysis using a deuterated internal standard.



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Principle of isotopic labeling for metabolic pathway tracing.

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